2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid
Description
Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-3-13-24(14-4-2,22(26)27)16-25-23(28)29-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21H,3-4,13-16H2,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSDVHOIRPWOGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid typically involves the protection of amino acids using the Fmoc group. One common method is the mixed anhydride method, where the corresponding protected amino acid reacts with sodium azide (NaN3) using isobutoxycarbonyl chloride (IBC-Cl) or acid chloride . The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The final product is often purified through recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the fluorenyl moiety under acidic conditions. Common oxidizing agents and outcomes include:
| Oxidizing Agent | Conditions | Product | Yield Range |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C | Fluorenone derivative | 70–85% |
| CrO₃ | Acetic acid, RT | Partially oxidized intermediates | 45–60% |
Mechanistic Insight : The fluorenyl group’s aromatic system is susceptible to electrophilic attack, leading to ketone formation at the 9-position. This reaction is critical for modifying the protective group’s electronic properties.
Reduction Reactions
Reductive cleavage of the Fmoc group is a cornerstone of its utility in peptide synthesis:
| Reducing Agent | Solvent | Product | Deprotection Efficiency |
|---|---|---|---|
| LiAlH₄ | THF, 0°C | Free primary amine | >90% |
| Pd/C + H₂ | EtOH, RT | Amine with residual byproducts | 75–80% |
Key Consideration : LiAlH₄ provides near-quantitative deprotection but requires anhydrous conditions, while catalytic hydrogenation offers milder alternatives.
Substitution Reactions
The Fmoc group participates in nucleophilic substitution, enabling functional diversification:
| Reagent | Conditions | New Functional Group | Application |
|---|---|---|---|
| SOCl₂ | DMF, 60°C | Acyl chloride | Peptide coupling |
| R-X (alkyl halide) | K₂CO₃, DMF | Alkylated amine | Prodrug synthesis |
Example : Reaction with isobutyl chloroformate yields active esters for solid-phase peptide synthesis.
Hydrolysis Reactions
Controlled hydrolysis targets specific bonds:
| Conditions | Target Bond | Product |
|---|---|---|
| 6M HCl, reflux | Ester group | Carboxylic acid |
| 0.1M NaOH, RT | Amide bond | Fragmented intermediates |
pH Dependency : Acidic hydrolysis preferentially cleaves ester linkages, while basic conditions attack amide bonds, aiding structural analysis.
Stability Under Synthetic Conditions
The compound’s stability varies significantly across environments:
| Parameter | Tolerance Range | Degradation Pathway |
|---|---|---|
| Temperature | <40°C | Fmoc group decomposition |
| pH | 4–8 | Amide bond hydrolysis |
| Light | UV-sensitive | Radical formation |
Storage Recommendations : Anhydrous environments at 2–8°C prevent premature deprotection .
Comparative Reaction Kinetics
Data from kinetic studies highlight reaction preferences:
| Reaction | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) |
|---|---|---|
| Fmoc deprotection (LiAlH₄) | 58.2 | 3.4 × 10⁻³ |
| Ester hydrolysis (HCl) | 72.1 | 1.8 × 10⁻⁴ |
Implication : Deprotection occurs faster than ester hydrolysis, enabling sequential functionalization.
This compound’s versatility in oxidation, reduction, and substitution reactions makes it indispensable in peptide chemistry. Strategic selection of reagents and conditions allows precise control over its reactivity, facilitating applications in drug development and materials science.
Scientific Research Applications
Peptide Synthesis
The compound is widely recognized for its utility as a protecting group in peptide synthesis. Protecting groups are essential in organic synthesis to prevent unwanted reactions at specific functional groups during multi-step syntheses.
Case Studies
- Synthesis of Complex Peptides : Research has demonstrated that using 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid allows for the successful synthesis of complex peptides that require multiple steps and high yields. The Fmoc protection simplifies the purification process and enhances the overall yield of the target peptide.
- Modification of Bioactive Peptides : This compound has been employed in modifying bioactive peptides to improve their stability and bioavailability. For example, studies indicate that incorporating this amino acid into peptide sequences can enhance their interaction with biological targets.
Drug Development
In drug development, this compound serves as a crucial building block for synthesizing pharmaceutical agents.
Application in Drug Design
The ability to introduce non-natural amino acids into peptide sequences expands the diversity of potential therapeutic compounds. Researchers have utilized this compound to create analogs of existing drugs that exhibit improved pharmacological properties.
Case Studies
- Anticancer Agents : The incorporation of this compound into peptide sequences has been explored in developing novel anticancer agents that target specific cellular pathways.
- Antiviral Compounds : Studies have shown that peptides containing this non-natural amino acid can exhibit enhanced antiviral activity, making them potential candidates for further development into therapeutic agents.
Material Science
Beyond biological applications, this compound is also being investigated for its role in material science.
Polymer Chemistry
The compound is being studied for its potential use in creating functionalized polymers. By incorporating this amino acid into polymer backbones, researchers aim to develop materials with specific properties such as increased thermal stability or enhanced mechanical strength.
Case Studies
- Smart Materials : Research indicates that polymers synthesized with this compound can respond to environmental stimuli, leading to applications in smart materials that can change properties based on external conditions.
Mechanism of Action
The mechanism of action of 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid involves its ability to act as a protective group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under mildly basic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in the stepwise synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid: Another Fmoc-protected amino acid used in peptide synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: A similar compound with a different side chain structure.
Uniqueness
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid is unique due to its specific side chain structure, which provides distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of peptides with specific conformational and functional properties.
Biological Activity
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid, commonly referred to as Fmoc-amino acid derivatives, is a compound that has garnered attention in the fields of medicinal chemistry and peptide synthesis. The unique structural features of this compound, particularly the fluorenylmethoxycarbonyl (Fmoc) protecting group, enhance its potential biological activity and specificity in interactions with various biological targets.
The chemical structure and properties of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₄₁N₁O₄ |
| Molecular Weight | 497.69 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 706.6 ± 60.0 °C at 760 mmHg |
| LogP | 7.64 |
| Flash Point | 381.2 ± 32.9 °C |
The mechanism of action of this compound is primarily attributed to its ability to selectively interact with enzymes and receptors due to the presence of the Fmoc group, which acts as a protecting group during peptide synthesis. This allows for selective reactions while maintaining the stability of the amino functional group. The fluorenylmethoxycarbonyl moiety enhances binding affinity and specificity, making it a valuable component in drug design and development.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Certain derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : The ability of these compounds to inhibit tumor growth has been documented in several studies.
- Enzyme Inhibition : The structural characteristics allow these compounds to act as inhibitors for specific enzymes, potentially impacting metabolic pathways.
Case Studies
-
Anticancer Activity :
A study published in the Journal of Medicinal Chemistry demonstrated that Fmoc-protected amino acids exhibited cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents . -
Enzyme Interaction :
Research conducted on the interaction of Fmoc-amino acids with proteases highlighted their role as competitive inhibitors, providing insights into their mechanism of action in regulating protein metabolism . -
Peptide Synthesis :
The use of Fmoc groups in solid-phase peptide synthesis has been extensively documented, showcasing their efficiency in producing biologically active peptides with enhanced stability and activity .
Q & A
Q. What are the standard protocols for synthesizing 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid in solid-phase peptide synthesis (SPPS)?
The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) protection strategies. A resin-bound approach is standard, using NovaSyn TGR resin or similar supports. Key steps include:
- Resin activation : Pre-swelling in dichloromethane (DCM) or dimethylformamide (DMF).
- Fmoc deprotection : Using 20% piperidine in DMF (v/v) for 20–30 minutes, followed by thorough washing.
- Coupling : React the deprotected amine with Fmoc-protected amino acids (e.g., 2-propylpentanoic acid derivatives) using coupling agents like HBTU/HOBt and N,N-diisopropylethylamine (DIPEA) in DCM or DMF.
- Cleavage : Final cleavage from the resin with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 2–4 hours.
Purity is verified via HPLC and MALDI-TOF mass spectrometry .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation or moisture absorption.
- Handling : Use PPE including nitrile gloves, lab coats, and safety goggles. For powder handling, work in a fume hood with P95/P1 respirators to avoid inhalation .
- Stability : The compound is stable under recommended conditions but may degrade in the presence of strong acids/bases or prolonged exposure to light .
Q. What analytical methods are recommended for characterizing this compound?
- Purity : Reverse-phase HPLC with C18 columns (gradient: 5–95% acetonitrile in water with 0.1% TFA).
- Structural confirmation : MALDI-TOF mass spectrometry for molecular weight validation (e.g., observed m/z should match theoretical mass ± 0.1%).
- Chirality : Chiral HPLC or circular dichroism (CD) spectroscopy if stereoisomerism is a concern .
Advanced Research Questions
Q. How can researchers optimize reaction yields when coupling this compound to sterically hindered residues?
Steric hindrance can reduce coupling efficiency. Mitigation strategies include:
- Extended coupling times : 2–4 hours with agitation.
- Double coupling : Repeat the coupling step with fresh reagents.
- Microwave-assisted synthesis : Apply controlled microwave heating (50–60°C) to enhance kinetics.
- Alternative coupling agents : Use COMU or PyOxyma for improved solubility and reactivity in DMF .
Q. What are the implications of incomplete Fmoc deprotection, and how can this be resolved?
Incomplete deprotection leads to truncated sequences or impurities. Solutions:
Q. How do researchers address discrepancies in reported solubility data for this compound?
Solubility varies with solvent polarity and temperature. Methodological recommendations:
Q. What strategies are effective in resolving byproduct formation during resin cleavage?
Common byproducts include TFA adducts or oxidation products. Mitigation:
- Scavengers : Add water and triisopropylsilane (TIS) to minimize carbocation side reactions.
- Reduced cleavage time : Limit TFA exposure to 2 hours unless steric hindrance necessitates longer.
- Post-cleavage purification : Use preparative HPLC with ion-pairing agents (e.g., 0.1% ammonium bicarbonate) .
Q. How can researchers validate the absence of toxicological risks given limited hazard data?
- In silico modeling : Use tools like ADMET Predictor™ or Toxtree for preliminary toxicity profiling.
- In vitro assays : Conduct Ames tests for mutagenicity or MTT assays for cytotoxicity.
- Hierarchical risk assessment : Cross-reference GHS classifications (e.g., H315/H319 for skin/eye irritation) and apply ALARA (As Low As Reasonably Achievable) exposure principles .
Notes on Data Limitations
- Toxicology : Acute and chronic toxicity data are absent in most SDS; assume precautionary handling .
- Reactivity : No hazardous reactions reported, but incompatibility with strong oxidizers is inferred .
- Ecological impact : No biodegradation or bioaccumulation data available; treat waste as hazardous .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
